N-[(furan-2-yl)methyl]-2-{[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide
Description
N-[(furan-2-yl)methyl]-2-{[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a furan-methyl moiety, a pyridine core substituted with a 1,2,4-oxadiazole ring, and a sulfanyl linkage. Its structure combines aromatic and heterocyclic components, which are common in bioactive compounds targeting inflammation, microbial infections, or oxidative stress. The 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity to biological targets, while the furan group may contribute to lipophilicity and membrane permeability .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c25-17(21-12-16-7-4-10-26-16)13-28-18-9-8-15(11-22-18)20-23-19(24-27-20)14-5-2-1-3-6-14/h1-11H,12-13H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTFFGLKEXGTDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CN=C(C=C3)SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
Biochemical Pathways
The compound may potentially affect various biochemical pathways due to its complex structure. Without specific target information, it’s challenging to predict the exact pathways and their downstream effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of sulfanyl-containing acetamides with modifications on the triazole, pyridine, or aryl substituents. Below is a comparative analysis with structurally related derivatives:
Key Findings:
Anti-Exudative Activity : The target compound exhibits anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg in rat models. This efficacy is attributed to the 3-phenyl-1,2,4-oxadiazole group, which may inhibit cyclooxygenase (COX) pathways .
Role of Substituents :
- Electron-Withdrawing Groups (EWGs) : Chloro (e.g., N-(5-chloro-2-methylphenyl)-derivative) or fluoro substituents enhance antimicrobial and anti-inflammatory activities by improving receptor binding .
- Furan vs. Pyridine : Furan-containing derivatives (e.g., target compound) show higher AEA than pyridine analogues, likely due to improved solubility and metabolic stability .
- Triazole vs. Oxadiazole : The 1,2,4-oxadiazole ring in the target compound confers greater oxidative stability compared to triazole-based derivatives .
Mechanistic Insights:
- Sulfanyl Linkage : The –S–CH2– group facilitates hydrogen bonding with cysteine residues in enzymatic targets (e.g., COX-2 or bacterial proteases), enhancing inhibitory effects .
- Aryl Substituents : Bulky groups (e.g., 3-phenyl) on the oxadiazole or triazole rings improve steric interactions with hydrophobic pockets in target proteins .
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